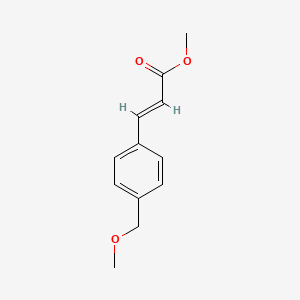
methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or nitration of the phenyl ring
Polymerization: Formation of polymers through radical or anionic polymerization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde
Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane
Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate
Polymerization: Poly(this compound)
Aplicaciones Científicas De Investigación
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:
Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.
Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.
Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.
Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |
Clave InChI |
ZZWDKGJDEKUMRB-BQYQJAHWSA-N |
SMILES isomérico |
COCC1=CC=C(C=C1)/C=C/C(=O)OC |
SMILES canónico |
COCC1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


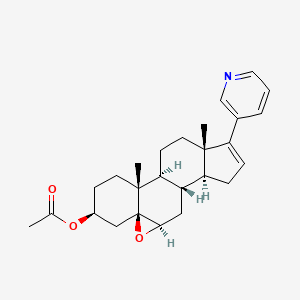

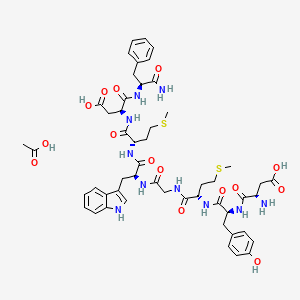
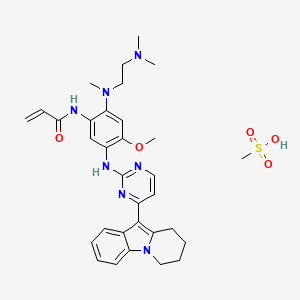
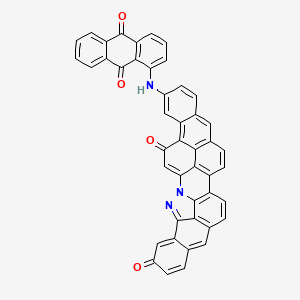

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

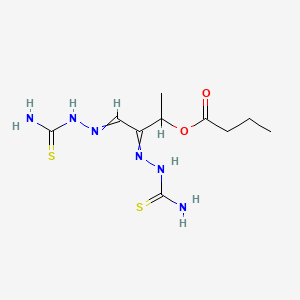

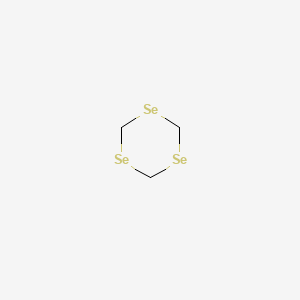
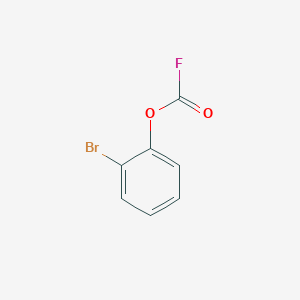
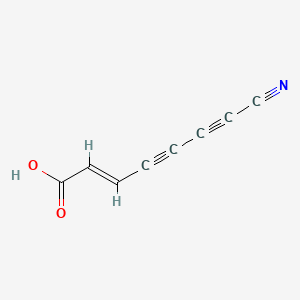
![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
